molecular formula C9H12Br2N2O2 B8128623 tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate

Cat. No.: B8128623
M. Wt: 340.01 g/mol
InChI Key: YJKPVYAUYKAQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate is a high-value brominated pyrazole derivative designed for advanced pharmaceutical and medicinal chemistry research. Its structure features a tert-butyl acetate group, which serves as a common protecting group and synthetic handle (the Boc group is a well-established protecting group in synthetic organic chemistry ), facilitating further molecular modifications. The presence of two bromine atoms on the pyrazole ring makes this compound a versatile and reactive intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is extensively used to create biaryl structures found in many active pharmaceutical ingredients . This compound is primarily investigated for the development of novel targeted therapies. Pyrazole-based molecular frameworks are prominent in drug discovery, particularly in the design of kinase inhibitors . For instance, structurally similar pyrazole-acetate compounds are key intermediates in synthesizing potential inhibitors of critical oncogenic targets like BRAF , which is a validated therapeutic target in cancers such as melanoma. Furthermore, pyrazole derivatives are actively explored for their antibacterial properties, especially against resistant strains . Researchers utilize this scaffold to develop new agents that can overcome mechanisms of antibiotic resistance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 2-(3,5-dibromopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2N2O2/c1-9(2,3)15-8(14)5-13-7(11)4-6(10)12-13/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPVYAUYKAQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Pyrazole with tert-Butyl Bromoacetate

The initial step involves attaching the tert-butyl acetoxyethyl moiety to the pyrazole nitrogen. Phase transfer catalysis (PTC) and base-mediated alkylation are the predominant methods.

Phase Transfer Catalysis (PTC):
Drawing from methodologies in vinylpyrazole synthesis, pyrazole reacts with tert-butyl bromoacetate in a biphasic system (water/organic solvent) under PTC conditions. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the alkoxide ion, enabling efficient N-alkylation. For example:

Yields exceeding 75% are achievable at 50–60°C over 6–8 hours.

Base-Mediated Alkylation:
Alternatively, sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) promotes the reaction. A representative procedure involves stirring pyrazole with tert-butyl bromoacetate and K₂CO₃ in DMF at 80°C for 12 hours. This method avoids aqueous conditions, preserving the ester group’s integrity.

Bromination of tert-Butyl 2-(1H-Pyrazol-1-yl)Acetate

Electrophilic bromination of the alkylated pyrazole intermediate requires careful control to achieve 3,5-dibromination. The electron-withdrawing acetoxyethyl group directs electrophiles to the meta positions (3 and 5).

Classical Bromination with Br₂:
Adapting conditions from nitropyrazole bromination, a mixture of bromine (2.2 equiv) and sulfuric acid in acetic acid at 0–5°C selectively installs bromine atoms. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism:

tert-Butyl 2-(1H-pyrazol-1-yl)acetate+2Br2H2SO4tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate\text{tert-Butyl 2-(1H-pyrazol-1-yl)acetate} + 2 \text{Br}2 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Yields range from 60–70%, with excess bromine necessitating careful quenching.

N-Bromosuccinimide (NBS) in Polar Solvents:
NBS offers a milder alternative, particularly in dichloromethane or acetonitrile with catalytic FeBr₃. This method minimizes ester hydrolysis, achieving 55–65% yields.

Alternative Strategies and Optimization

One-Pot Alkylation-Bromination Sequences

Recent efforts have combined N-alkylation and bromination in a single reactor to streamline synthesis. For instance, after alkylation with tert-butyl bromoacetate, the intermediate is treated with Br₂ without isolation. This approach reduces purification steps but requires stringent temperature control (0–10°C) to prevent ester degradation.

Bromination Prior to Alkylation

Brominating pyrazole before N-alkylation presents challenges due to the reduced nucleophilicity of 3,5-dibromopyrazole. However, using strong bases like LDA (lithium diisopropylamide) in THF at −78°C enables successful alkylation with tert-butyl bromoacetate, albeit in modest yields (40–50%).

Critical Analysis of Reaction Conditions

The table below compares key parameters for dominant synthetic routes:

MethodBrominating AgentSolventTemperature (°C)Yield (%)Key Advantage
Br₂/H₂SO₄Br₂Acetic acid0–560–70High regioselectivity
NBS/FeBr₃NBSCH₂Cl₂2555–65Mild conditions
One-Pot AlkylationBr₂DMF0–1050–60Reduced purification steps
Pre-BrominationBr₂THF−7840–50Avoids post-alkylation bromination

Mechanistic and Practical Considerations

Regioselectivity in Bromination

The tert-butyl acetoxyethyl group’s electron-withdrawing nature deactivates the pyrazole ring, directing bromine to the 3- and 5-positions. Computational studies suggest that the ester’s inductive effect outweighs resonance contributions, favoring meta substitution.

Stability of the tert-Butyl Ester

The tert-butyl group’s steric bulk stabilizes the ester against hydrolysis during bromination. However, prolonged exposure to acidic conditions (e.g., H₂SO₄) necessitates low temperatures (≤10°C) to prevent cleavage .

Comparison with Similar Compounds

Research Findings and Challenges

  • Crystallographic Robustness : The SHELX suite, particularly SHELXL , has been instrumental in resolving the complex crystal structures of brominated pyrazoles, highlighting their dense packing and halogen-bonded networks .
  • Reactivity Limitations : The tert-butyl group’s bulkiness hinders catalytic transformations (e.g., cross-couplings), necessitating tailored conditions compared to smaller esters.

Biological Activity

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to an acetate moiety linked to a 3,5-dibromo-substituted pyrazole ring. The unique structure of this compound suggests significant interactions with biological targets, potentially leading to therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 3,5-dibromo-1H-pyrazole under specific conditions, including the use of solvents such as dichloromethane or dimethylformamide and catalysts like triethylamine. This synthetic pathway is crucial for producing the compound with high yield and purity.

Structural Features

The presence of bromine atoms in the pyrazole ring enhances the compound's reactivity and biological activity. The tert-butyl group contributes to its lipophilicity, which may influence its absorption and distribution in biological systems.

Compound Structure Unique Features
This compoundStructureContains dibromo substituents enhancing biological activity
N-tert-butyl-2-(4-bromo-1H-pyrazol-1-yl)acetamideStructureLacks one bromine atom; potentially less reactive
N-tert-butyl-2-(3-methylpyrazol-1-yl)acetamideStructureMethyl group may alter solubility and bioavailability

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, in vitro studies showed that this compound effectively reduced cell viability in breast cancer and lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could be beneficial for treating conditions such as arthritis or other inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against a range of pathogens. Studies utilizing the agar-well diffusion method revealed that this compound has a notable zone of inhibition against gram-positive and gram-negative bacteria . The presence of bromine atoms likely contributes to its enhanced antimicrobial efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within biological systems. The compound's structure allows it to form stable complexes with various macromolecules such as proteins and nucleic acids, potentially influencing biochemical pathways involved in disease progression .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity against breast cancer cells .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. Researchers found that treatment with this compound led to decreased levels of inflammatory markers in vitro. This suggests potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate, and how can reaction parameters be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl bromoacetate with 3,5-dibromo-1H-pyrazole under nucleophilic substitution conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reactants. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, catalyst loading) and analyze outcomes via HPLC or NMR yield quantification .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and ester functionality.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (341.00 g/mol) and isotopic patterns.
  • HPLC : Purity assessment (≥95%) using reverse-phase chromatography with UV detection .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods for synthesis and handling due to potential brominated intermediate volatility.
  • Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact.
  • Store in amber glass containers at 2–8°C under inert atmosphere to prevent degradation .

Advanced Research Questions

Q. How can reaction kinetics and mechanism be elucidated for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Conduct time-resolved in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Perform density functional theory (DFT) calculations to model transition states and activation energies.
  • Validate computational predictions with experimental kinetic data (e.g., rate constants derived from GC-MS or LC-MS time-course studies) .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Use quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to identify plausible pathways.
  • Apply machine learning models trained on analogous pyrazole derivatives to predict regioselectivity in electrophilic substitutions.
  • Cross-reference predictions with experimental validation using isotopic labeling (e.g., 81^{81}Br substitution) .

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying pH or temperature?

  • Methodological Answer :

  • Design accelerated stability studies using DOE to test degradation under extreme conditions (e.g., 40–80°C, pH 2–12).
  • Analyze degradation products via LC-MS/MS and compare with theoretical hydrolysis pathways.
  • Apply multivariate statistical analysis (e.g., principal component analysis) to identify dominant degradation drivers .

Q. What strategies are effective for scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer :

  • Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Monitor reaction progress in real-time using PAT (Process Analytical Technology) tools like inline NMR or IR probes.
  • Use crystallization-directed purification to isolate the desired regioisomer, leveraging solvent polarity gradients .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results in reactivity studies be addressed?

  • Methodological Answer :

  • Re-examine solvent effects in computational models, as implicit solvent models may overlook specific interactions.
  • Validate transition-state geometries using isotopic kinetic isotope effects (KIEs).
  • Replicate experiments under strictly anhydrous/oxygen-free conditions to rule out environmental interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.